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molecular formula C7H6INO3 B1602740 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 244638-94-6

5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B1602740
M. Wt: 279.03 g/mol
InChI Key: KNUZTACRVSYPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06333336B1

Procedure details

To 6-methyl-4-(1H)-pyridone-3-carboxylic acid (prepared according to the procedure described in J. Org. Chem., 1972, 37, 1145-1148) (10.0 g, 65.4 mmol) and calcium carbonate (6.55 g, 65.4 mmol) in N,N-dimethylformamide (100 ml) was added iodine monochloride (21.2 g, 130.8 mmol) in N,N-dimethylformamide (20 ml). After 6 hours sodium bisulfite solution (30 ml) was added and the solution poured into ice water (500 ml). The precipitate was collected by filtration washing with water and methanol to give a cream coloured solid (15.7 g, 86%). 1H NMR (250 MHz, DMSO-d6) δ15.42 (1H, br s), 13.33 (1H, br s), 8.50 (1H, s), 2.60 (3H, s); MS (ES+) m/z 280 [MH]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:8][CH:7]=[C:6]([C:9]([OH:11])=[O:10])[C:4](=[O:5])[CH:3]=1.C(=O)([O-])[O-].[Ca+2].[I:17]Cl.S(=O)(O)[O-].[Na+]>CN(C)C=O>[I:17][C:3]1[C:4](=[O:5])[C:6]([C:9]([OH:11])=[O:10])=[CH:7][NH:8][C:2]=1[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)C(=CN1)C(=O)O
Step Two
Name
Quantity
6.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
21.2 g
Type
reactant
Smiles
ICl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washing with water and methanol

Outcomes

Product
Name
Type
product
Smiles
IC1=C(NC=C(C1=O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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